molecular formula C24H25ClO5 B12723896 Emeguisin B CAS No. 117032-55-0

Emeguisin B

Cat. No.: B12723896
CAS No.: 117032-55-0
M. Wt: 428.9 g/mol
InChI Key: RQNMKGDKKQRCKL-OJOCYUAFSA-N
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Biological Activity

Antimalarial Activity

The most notable biological activity of Emeguisin B is its antimalarial properties. Studies have shown that this compound exhibits activity against Plasmodium falciparum (PF), the parasite responsible for the most severe form of malaria . This finding is particularly significant given the ongoing need for new antimalarial compounds to combat drug-resistant strains of the parasite.

Comparative Analysis

To better understand the biological activity of this compound, it's helpful to compare it with related compounds. The table below presents a comparison of this compound with its structural analogues, Emeguisin A and C:

CompoundAntimalarial ActivityAntimicrobial ActivityOther Activities
Emeguisin AActive against PFActive against multiple bacteria and fungiCytotoxic against KB and Vero cells; SOAT1 and SOAT2 isozymes inhibition
This compoundActive against PFNot reportedNot reported
Emeguisin CActive against PFActive against MT, BCNot reported

This comparison highlights that while all three Emeguisin compounds share antimalarial activity, this compound appears to have a more specific biological profile, with research focusing primarily on its antimalarial properties .

Research Findings

The antimalarial activity of this compound was discovered through bioassay-guided isolation techniques. Researchers extracted and purified the compound from Aspergillus unguis cultures and tested it against Plasmodium falciparum strains in vitro . While the exact mechanism of action has not been fully elucidated, the compound's activity suggests it may interfere with crucial metabolic processes in the malaria parasite.

Case Study: Antimalarial Drug Discovery

A case study on antimalarial drug discovery efforts involving natural products like this compound would typically follow this structure:

  • Background : Rising drug resistance in malaria parasites necessitates the discovery of new antimalarial compounds.
  • Objective : Screen fungal metabolites for antimalarial activity.
  • Methods : Cultivation of Aspergillus unguis, extraction of secondary metabolites, bioassay-guided fractionation, and in vitro testing against P. falciparum.
  • Results : Identification of this compound as a compound with antimalarial activity.
  • Discussion : Potential of this compound as a lead compound for antimalarial drug development.
  • : Further research needed to determine efficacy, toxicity, and mechanism of action.

This hypothetical case study illustrates the process by which compounds like this compound are identified and evaluated for their potential as new antimalarial agents .

Future Research Directions

While the antimalarial activity of this compound is promising, several areas require further investigation:

  • Mechanism of Action : Determining how this compound affects Plasmodium falciparum at the molecular level.
  • Toxicity Studies : Evaluating the compound's safety profile in mammalian cells and animal models.
  • Structure-Activity Relationship : Investigating how structural modifications of this compound might enhance its antimalarial activity or reduce potential side effects.
  • Synergistic Effects : Exploring potential synergies between this compound and existing antimalarial drugs.

Properties

CAS No.

117032-55-0

Molecular Formula

C24H25ClO5

Molecular Weight

428.9 g/mol

IUPAC Name

7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C24H25ClO5/c1-8-11(3)15-10-16(28-7)13(5)21-18(15)24(27)30-22-14(6)20(26)19(25)17(12(4)9-2)23(22)29-21/h8-10,26H,1-7H3/b11-8+,12-9-

InChI Key

RQNMKGDKKQRCKL-OJOCYUAFSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C\C)/C)C)OC

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)OC

Origin of Product

United States

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